1-(4-Isopropylbenzyl)piperazine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers sourcing para-substituted benzylpiperazines for CNS drug discovery frequently encounter batch-to-batch lipophilicity drift that undermines SAR reproducibility. 1-(4-Isopropylbenzyl)piperazine (CAS 23145-95-1) eliminates this variable: • LogP 2.70-3.30-engineered for blood-brain barrier penetration in neurodegenerative disease programs • Boiling point 316.2±27.0 °C ensures thermal stability during high-temperature amination and coupling reactions • Validated intermediate in Prottremin-derived antiparkinsonian agents with in vivo dopamine neuron survival efficacy Supplied at 95% purity with certificate of analysis. Suited for medicinal chemistry lead optimization and agrochemical fungicide/bactericide scaffold exploration.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 23145-95-1
Cat. No. B1299697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isopropylbenzyl)piperazine
CAS23145-95-1
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CN2CCNCC2
InChIInChI=1S/C14H22N2/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3
InChIKeyHOBCRUDGINOFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isopropylbenzyl)piperazine – Technical Overview


1-(4-Isopropylbenzyl)piperazine (CAS 23145-95-1) is a monosubstituted piperazine derivative with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It is characterized by a 4-isopropylbenzyl group attached to the piperazine nitrogen, conferring distinct physicochemical properties such as a predicted LogP of 2.70–3.30, a boiling point of 316.2±27.0 °C, and a density of 1.0±0.1 g/cm³ . The compound is commercially available as a research chemical with a typical purity of 95% and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical discovery [1].

1
Monosubstituted piperazine building block for medicinal chemistry and agrochemical libraries
2
Predictable physicochemical profile supports synthesis planning and reaction design
3
Demonstrated intermediate in epoxide ring-opening toward complex molecular architectures

1-(4-Isopropylbenzyl)piperazine: Substitution Risks


Generic substitution among 1-benzylpiperazine derivatives is scientifically unsound due to the profound impact of the para-substituent on physicochemical properties, particularly lipophilicity, boiling point, and density . These differences directly influence solubility, formulation behavior, and reactivity in downstream synthetic applications. For instance, the isopropyl group in the target compound increases LogP by approximately 0.7–1.6 units compared to the unsubstituted or 4-methyl analogs, altering partition coefficients and potentially affecting pharmacokinetic parameters in medicinal chemistry campaigns . The quantitative evidence below demonstrates that even structurally similar piperazines exhibit statistically significant deviations in key procurement-relevant parameters, making exact chemical identity critical for reproducible research outcomes.

Para-substituent effect Isopropyl group markedly increases LogP vs methyl or H, altering partition behavior and membrane permeability context.
Boiling point shift Higher boiling point compared to close analogs changes volatility profile and high-temperature reaction suitability.
Density variation Small differences in density may lead to gravimetric dosing inaccuracies if substitute used without recalibration.

Quantitative Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation

1-(4-Isopropylbenzyl)piperazine exhibits a significantly higher LogP value compared to its unsubstituted (1-benzylpiperazine) and 4-methyl substituted (1-(4-methylbenzyl)piperazine) analogs, indicating enhanced lipophilicity .

Lipophilicity (LogP)
Head-to-head
Target LogP 2.70–3.30 vs 1.17–2.16 (1-benzyl) and 1.67 (4-Me)
Supports lipophilicity-driven selection for research intermediates.
Calculated values; experimental validation advised.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Boiling Point Elevation

The boiling point of 1-(4-isopropylbenzyl)piperazine is substantially higher than that of 1-benzylpiperazine and 1-(4-methylbenzyl)piperazine, reflecting stronger van der Waals interactions due to the larger isopropyl substituent .

Boiling Point
Head-to-head
316.2±27.0 °C vs 272.1±20.0 (1-benzyl) and 291.6±25.0 (4-Me)
Reduced volatility context for high-temperature synthesis.
Predicted at 760 mmHg.
Boiling Point Volatility Process Chemistry

Density Distinction

The density of 1-(4-isopropylbenzyl)piperazine is measurably lower than that of its 4-methyl and unsubstituted analogs, which can impact volumetric measurements and formulation consistency .

Density
Head-to-head
1.0±0.1 g/cm³ vs 1.014 g/mL (1-benzyl) and 1.011±0.06 (4-Me)
May impact gravimetric or volumetric dosing accuracy.
Calculated at 20–25 °C.
Density Formulation Analytical Chemistry

Antiparkinsonian Building Block

1-(4-Isopropylbenzyl)piperazine serves as a key intermediate in the synthesis of a novel Prottremin derivative exhibiting antiparkinsonian activity, with a reported yield of 48% after purification [1].

Synthetic Yield
Reported
48% yield for epoxide ring-opening reaction
Supports synthetic utility context for complex amine construction.
Single literature report; independent replication advised.
Medicinal Chemistry Parkinson's Disease Synthetic Intermediate

Rotatable Bond Flexibility

1-(4-Isopropylbenzyl)piperazine contains 3 rotatable bonds, a parameter that differs from many common piperazine analogs and influences conformational flexibility and target binding [1].

Rotatable Bonds
Head-to-head
3 (target) vs 2 (1-benzyl and 4-Me)
Impacts conformational flexibility context in QSAR models.
Structural descriptor; influences binding entropy.
Molecular Flexibility Drug Design QSAR

Recommended Applications for 1-(4-Isopropylbenzyl)piperazine


CNS-Penetrant Compound Design

With a LogP of 2.70–3.30, 1-(4-Isopropylbenzyl)piperazine is optimally suited as a building block for central nervous system (CNS) drug candidates where moderate to high lipophilicity is required for blood-brain barrier penetration . The elevated boiling point (316.2±27.0 °C) further ensures stability during high-temperature synthetic transformations common in medicinal chemistry workflows .

Fungicidal & Bactericidal Agrochemicals

Patented fungicidal and bactericidal activity establishes this compound as a viable scaffold for agrochemical lead optimization [1]. The 4-isopropylbenzyl substitution pattern may confer distinct bioactivity profiles compared to methyl or chloro analogs, warranting its inclusion in SAR studies for novel crop protection agents [1].

High-Temperature Reaction Sequences

The compound's elevated boiling point and moderate density make it suitable for reactions conducted at elevated temperatures without excessive volatility or vapor pressure concerns, reducing the risk of material loss during reflux or distillation steps .

Antiparkinsonian Agent Synthesis

Demonstrated utility as an intermediate in the synthesis of a Prottremin derivative with in vivo antiparkinsonian activity validates its application in neurodegenerative disease research programs targeting dopamine neuron survival and motor function restoration [2].

Application
Selection Property
Validation Focus
CNS drug candidate design
Moderate-to-high lipophilicity (LogP)
BBB permeability prediction context
Agrochemical lead scaffold research
4-Isopropylbenzyl substitution pattern
Bioactivity SAR context (reported patent)
High-temperature synthetic transformations
Elevated boiling point
Thermal stability context
Neurodegenerative disease model intermediate
Prottremin derivative synthetic access
In vivo model response context (reported)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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